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molecular formula C15H18N2O3S B8479020 4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide

4-Amino-N-[2-(4-methoxyphenyl)ethyl]benzenesulphonamide

Cat. No. B8479020
M. Wt: 306.4 g/mol
InChI Key: MFGHBRARWSDEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876267

Procedure details

A solution of the product of stage (i) (4.5 g) in ethanol (150 ml) was hydrogenated at room temperature and pressure over 10% palladium oxide on charcoal (50% aq. paste, 0.5 g) for 2 h until hydrogen uptake ceased (1000 ml). Chloroform (150 ml) was added, and the mixture stirred until the product dissolved. The catalyst was filtered off, washed with ethanol, and the filtrate evaporated in vacuo to give a solid (3.8 g). A sample (0.2 g) was purified by flash chormatography eluted with chloroform:methanol (50:1) to give the title compound as a solid (0.11 g). m.p. 144°-146°.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH:11][S:12]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)(=[O:14])=[O:13])=[CH:5][CH:4]=1.[H][H].C(Cl)(Cl)Cl>C(O)C.[Pd]=O>[NH2:21][C:18]1[CH:17]=[CH:16][C:15]([S:12]([NH:11][CH2:10][CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)(=[O:13])=[O:14])=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until the product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NCCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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